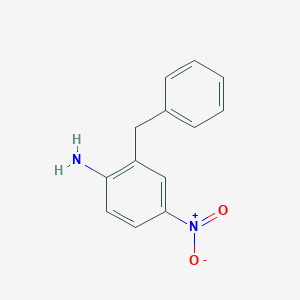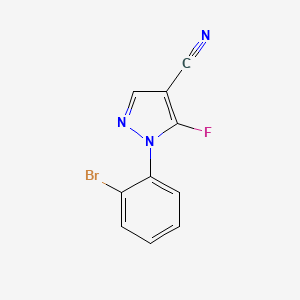
1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a carbonitrile group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Addition of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
1-(2-Bromophenyl)-1H-pyrazole-4-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2-Fluorophenyl)-5-bromo-1H-pyrazole-4-carbonitrile: The positions of the bromine and fluorine atoms are swapped, leading to different chemical properties.
1-(2-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of fluorine, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5BrFN3 |
|---|---|
Molekulargewicht |
266.07 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-5-fluoropyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrFN3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H |
InChI-Schlüssel |
YHJCKYPRBAEPIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



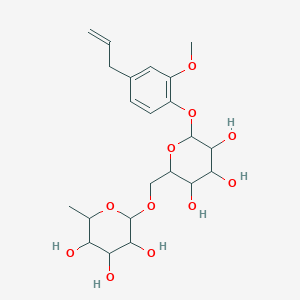
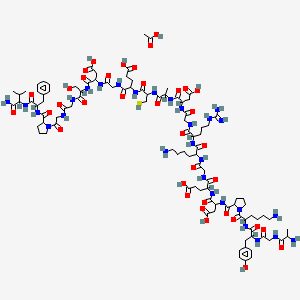
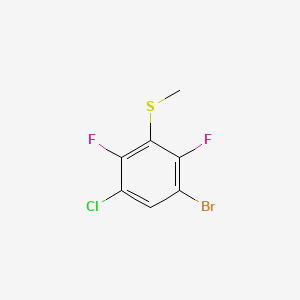
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
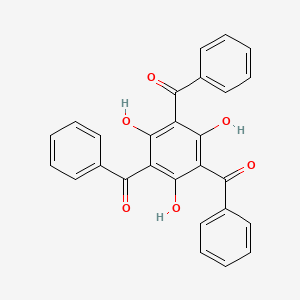
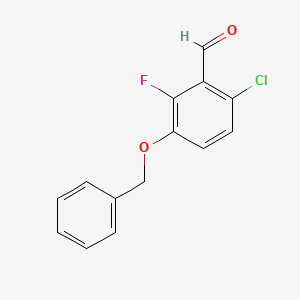
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
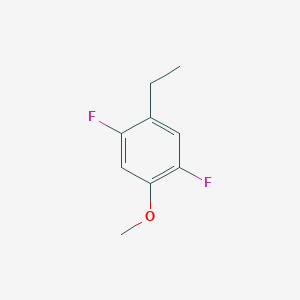

![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)
